molecular formula C17H30N2O3 B5886498 N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine

N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine

Cat. No. B5886498
M. Wt: 310.4 g/mol
InChI Key: FPDNTXGTHPMZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine, also known as TMB-4, is a synthetic compound that has been studied for its potential use in various scientific applications. TMB-4 is a derivative of ethylenediamine and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and anti-inflammatory genes, the inhibition of inflammatory gene expression, and the inhibition of cancer cell growth. N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has also been shown to increase the activity of enzymes involved in the detoxification of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has several advantages for use in lab experiments, including its high purity and high yield synthesis, its unique mechanism of action, and its potential for use in a variety of scientific applications. However, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine, including the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of more soluble derivatives of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine, and the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine and its potential for use in clinical applications.

Synthesis Methods

The synthesis of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine and formaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine. The synthesis of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been optimized to yield high purity and high yields, making it a viable option for scientific research.

Scientific Research Applications

N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been studied for its potential use in a variety of scientific applications, including as a neuroprotective agent, an anti-inflammatory agent, and an anti-cancer agent. In neuroprotection studies, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity. In anti-inflammatory studies, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been shown to reduce inflammation in animal models of arthritis and colitis. In anti-cancer studies, N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-7-19(8-2)10-9-18(3)13-14-11-15(20-4)17(22-6)16(12-14)21-5/h11-12H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDNTXGTHPMZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5459879

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